

# Biotin-16-UTP: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, stability, and handling of **Biotin-16-UTP** (Biotin-16-uridine-5'-triphosphate). This essential laboratory reagent is a cornerstone for the non-radioactive labeling of RNA, facilitating a myriad of applications in molecular biology, diagnostics, and drug discovery. This document outlines its chemical characteristics, stability under various conditions, and detailed protocols for its use in enzymatic RNA labeling.

## **Chemical and Physical Properties**

**Biotin-16-UTP** is a modified uridine triphosphate where a biotin molecule is attached to the C5 position of the uracil base via a 16-atom spacer arm.[1] This linker minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases and subsequent detection by avidin or streptavidin conjugates.[2]

Below is a summary of its key chemical and physical properties compiled from various suppliers.



Property	Value	Reference(s)
Full Chemical Name	Biotinyl-ε-aminocaproyl-γ- aminobutyryl-5-(3-aminoallyl)- uridine-5'-triphosphate	[3]
Molecular Formula	C32H52N7O19P3S (free acid)	[3]
Molecular Weight	963.78 g/mol (free acid); 987.51 g/mol (tetralithium salt)	[1][3]
Purity	≥ 95% (HPLC)	[3]
Form	Clear, colorless to slightly yellow filtered solution in 10 mM Tris-HCl	[3][4]
Concentration	Typically supplied as a 10 mM solution	[3][5]
рН	7.5 ± 0.5	[3]
Spectroscopic Properties	$\lambda$ max 240/289 nm, ε 10.7/7.1 L mmol <sup>-1</sup> cm <sup>-1</sup> (in Tris-HCl, pH 7.5)	[3]

## **Stability and Storage**

Proper storage and handling of **Biotin-16-UTP** are critical to maintain its integrity and ensure optimal performance in enzymatic reactions.



Condition	Recommendation	Reference(s)
Long-term Storage	Store at -20°C or below. Some suppliers recommend -70°C.	[1][3][6]
Shipping	Shipped on gel packs or dry ice.	[3][7]
Shelf Life	Typically stable for at least 12 months from the date of delivery when stored at -20°C.	[3][4]
Freeze-Thaw Cycles	Avoid repeated freeze-thaw cycles by aliquoting the solution upon first use.	[8]
Short-term Exposure	Short-term exposure to ambient temperature (up to one week, cumulative) is generally possible without significant degradation.	[3][8]
Solution Stability	A decomposition of approximately 5% may occur within 6 months when stored at -15 to -25°C.	[7]

The stability of biotinylated nucleic acids is influenced by several factors, including temperature, pH, and the presence of nucleases.[8] Acidic conditions should be avoided for oligonucleotides. [8] For biotinylated probes in solution, using a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is preferable to nuclease-free water as EDTA chelates divalent cations that are cofactors for many nucleases.[8]

While the biotin moiety itself is a stable molecule, the integrity of the entire **Biotin-16-UTP** molecule relies on the stability of the attached UTP and the linker.[8] Degradation can occur through hydrolysis of the phosphate bonds of the UTP, particularly with repeated freeze-thaw cycles and exposure to elevated temperatures. Nuclease contamination is a primary concern for the resulting biotinylated RNA probes.[8]



## **Experimental Protocols**

**Biotin-16-UTP** serves as a substrate for various RNA polymerases, including T7, SP6, and T3, and is incorporated into RNA transcripts during in vitro transcription.[2]

## In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes a standard method for generating biotin-labeled RNA probes using **Biotin-16-UTP**.

#### Materials:

- Linearized template DNA (1 μg) containing a T7, SP6, or T3 promoter
- Biotin-16-UTP (10 mM solution)
- ATP, CTP, GTP (10 mM solutions of each)
- UTP (10 mM solution)
- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl<sub>2</sub>, 100 mM DTT, 20 mM spermidine)[7]
- T7, SP6, or T3 RNA Polymerase
- RNase Inhibitor
- Nuclease-free water
- 0.2 M EDTA, pH 8.0
- (Optional) DNase I, RNase-free

#### Procedure:

 Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:



Reagent	Volume (μL)	Final Concentration
Nuclease-free water	to 20 μL	-
10x Transcription Buffer	2	1x
ATP, CTP, GTP Mix (10 mM each)	2	1 mM each
UTP (10 mM)	1.3	0.65 mM
Biotin-16-UTP (10 mM)	0.7	0.35 mM
Linearized Template DNA (1 μg)	X	50 ng/μL
RNase Inhibitor	1	20-40 units
RNA Polymerase (T7, SP6, or T3)	2	20-40 units
Total Volume	20	

Note: The ratio of **Biotin-16-UTP** to UTP can be optimized for specific applications. A common starting ratio is 1:2 or 1:3 (**Biotin-16-UTP**:UTP).[2]

- Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours.[2]</li>
- (Optional) Template Removal: To remove the DNA template, add 1  $\mu$ L of RNase-free DNase I and incubate at 37°C for 15 minutes.[1]
- Reaction Termination: Stop the reaction by adding 2 μL of 0.2 M EDTA, pH 8.0.[1]
- Purification: Purify the biotinylated RNA probe using standard methods such as ethanol
  precipitation or spin column chromatography to remove unincorporated nucleotides, proteins,
  and salts.[2]
- Quantification and Quality Control: Analyze the transcript size and yield by agarose gel electrophoresis. The yield of biotin-labeled RNA can be estimated using a spot assay with a



nylon membrane and detection with a streptavidin-alkaline phosphatase conjugate.[7]

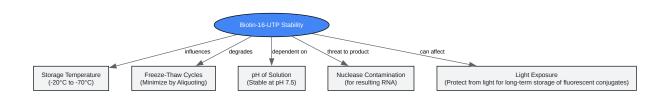
Expected Yield: Under standard conditions, approximately 10  $\mu$ g of biotin-labeled RNA can be synthesized from 1  $\mu$ g of a 1 kb linearized plasmid DNA template.[1]

## **Diagrams**



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Caption: Workflow for the synthesis of biotinylated RNA probes.



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Caption: Factors influencing the stability of Biotin-16-UTP.

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